Methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate
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Overview
Description
Methyl (2R,3R,4S)-3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound characterized by multiple chiral centers and acetylated hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which are then subjected to a series of acetylation reactions to introduce the acetyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated systems and continuous monitoring ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R,4S)-3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Methyl (2R,3R,4S)-3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying stereochemical effects.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which Methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the compound’s unique stereochemistry. The pathways involved often include binding to active sites, inducing conformational changes, and modulating biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-[(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl]-8-azabicyclo[3.2.1]octane-2-carboxylate
- (1R,2S,5R)-5-methyl-2-isopropylcyclohexanecarboxylic acid
Uniqueness
Methyl (2R,3R,4S)-3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate is unique due to its specific arrangement of acetyl groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it valuable for studying stereochemical effects and developing stereospecific drugs and catalysts .
Properties
Molecular Formula |
C20H26O13 |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
methyl (2R,3R,4S)-3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C20H26O13/c1-9(21)28-8-16(30-11(3)23)18(32-13(5)25)19-17(31-12(4)24)14(29-10(2)22)7-15(33-19)20(26)27-6/h7,14,16-19H,8H2,1-6H3/t14-,16+,17+,18+,19+/m0/s1 |
InChI Key |
PSLDDVLWELZUJX-AIHBUXEESA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC(C(C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C(C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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